molecular formula C23H22Cl2N2O2S B7537879 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine

Cat. No. B7537879
M. Wt: 461.4 g/mol
InChI Key: VIEMNMPFLTVGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in various physiological and behavioral processes. DSP-4 has been used to study the role of noradrenergic neurons in different animal models, including rodents and non-human primates.

Mechanism of Action

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine is a selective neurotoxin that targets noradrenergic neurons by inducing their degeneration. It is taken up by noradrenergic neurons through the norepinephrine transporter and accumulates in the cytoplasmic vesicles. Once inside the neurons, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine undergoes oxidative metabolism, leading to the formation of reactive metabolites that cause oxidative stress and mitochondrial dysfunction. This, in turn, leads to the degeneration of noradrenergic neurons and the depletion of norepinephrine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine depend on the dose and route of administration. In general, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine induces a selective degeneration of noradrenergic neurons, leading to a decrease in norepinephrine levels in the brain. This, in turn, affects various physiological and behavioral processes, such as locomotion, attention, learning, memory, and emotion. Moreover, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been shown to affect other neurotransmitter systems, such as dopamine, serotonin, and acetylcholine, through indirect mechanisms.

Advantages and Limitations for Lab Experiments

The use of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine in scientific research has several advantages, such as its selectivity for noradrenergic neurons, its reproducibility, and its ability to induce a gradual and reversible degeneration. Moreover, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been used in various animal models, allowing for cross-species comparisons and translational research. However, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has some limitations, such as its potential toxicity, its non-specific effects on other neurotransmitter systems, and its limited availability and cost.

Future Directions

The use of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine in scientific research is still expanding, and several future directions can be identified. First, the development of new analytical methods to assess the purity and quality of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine is critical for its use in scientific research. Second, the investigation of the long-term effects of noradrenergic denervation induced by 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine on behavior, cognition, and physiology is essential for understanding the role of noradrenergic neurons in health and disease. Third, the combination of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine with other neurotoxins or drugs targeting other neurotransmitter systems may provide a more comprehensive understanding of the interactions between different neuronal systems. Finally, the use of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine in human research may provide insights into the role of noradrenergic neurons in neuropsychiatric disorders and the development of new treatments.

Synthesis Methods

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine can be synthesized through a multistep process, starting from 2,5-dichlorobenzenesulfonyl chloride and diphenylmethylpiperazine. The reaction involves the substitution of the chloride group with the piperazine ring, followed by the reduction of the sulfonyl group to the corresponding sulfonamide. The final product is obtained through recrystallization and purification steps. The purity of 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine is critical for its use in scientific research, and several analytical methods have been developed to assess its quality.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been used in various scientific research fields, including neuroscience, pharmacology, and psychiatry. It has been used to study the role of noradrenergic neurons in different animal models, such as Parkinson's disease, depression, anxiety, and drug addiction. 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has also been used to investigate the effects of noradrenergic denervation on behavior, cognition, and physiology. Moreover, 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine has been used as a tool to validate the specificity of noradrenergic drugs and to investigate the interactions between noradrenergic and other neurotransmitter systems.

properties

IUPAC Name

1-benzhydryl-4-(2,5-dichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEMNMPFLTVGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine

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